3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Researchers developing focused aminopyrazole-based kinase libraries (JAK, TYK2, GSK-3) face supply gaps for sterically precise 3-position building blocks. This 5-amino-N-methylpyrazole (C₁₀H₁₇N₃O, MW 195.26) delivers a conformationally constrained 1-methoxycyclobutylmethyl side chain absent in des-methoxy analogs. • Orthogonal reactivity: 5-amine for derivatization; 3-substituent inert under standard coupling • TPSA ~64 Ų - fine-tune CNS permeability vs. des-methoxy control (TPSA 43-52 Ų) • Purity ≥95% research-grade; lot-controlled for reproducible SAR campaigns

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13059356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CC2(CCC2)OC)N
InChIInChI=1S/C10H17N3O/c1-13-9(11)6-8(12-13)7-10(14-2)4-3-5-10/h6H,3-5,7,11H2,1-2H3
InChIKeyVAGCYYCKGHQGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine Procurement & Differentiation Baseline


3-[(1-Methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic 3,5-disubstituted aminopyrazole bearing a sterically demanding 1-methoxycyclobutylmethyl side chain at the 3-position and a methyl group at the N1 nitrogen. The compound (C₁₀H₁₇N₃O, MW 195.26 g·mol⁻¹) is primarily sourced as a research-grade building block (typical catalog purity ≥95%) . It belongs to the broader class of 5-amino-N-methylpyrazoles that have been explored as kinase hinge-binding scaffolds (e.g., GSK-3, CDK, JNK) and as intermediates for agrochemical and pharmaceutical lead discovery [1]. However, the specific biological annotation of this individual compound in the peer-reviewed primary literature is extremely sparse, and the majority of accessible supplier-reported activity data lack transparent primary-source traceability, necessitating a rigorous, comparator-driven evaluation before procurement.

Why Aminopyrazole Analogs Are Not Interchangeable


Close structural analogs within the 3-substituted 1-methyl-1H-pyrazol-5-amine series—such as 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-41-2) [1] and 3-(cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 392736-33-3) —differ markedly in their topological polar surface area (TPSA), hydrogen-bond acceptor count, and conformational flexibility. The target compound incorporates a quaternary 1-methoxycyclobutyl group that simultaneously introduces a hydrogen-bond acceptor (the methoxy oxygen) absent in the non-oxygenated cyclobutyl analogs, while preserving a steric profile distinct from linear alkyl or aryl substitutions. In kinase-focused aminopyrazole programs, the presence, position, and orientation of an ether oxygen on the solvent-exposed side chain have been shown to modulate isoform selectivity and microsomal stability [2]. Consequently, generic replacement of the target compound with a des-methoxy or regioisomeric analog risks altering both the binding-mode geometry and the ADME properties of any downstream lead series, making a verified, lot-controlled source of this specific building block a necessity for reproducible SAR campaigns.

Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Advantage vs. Des-Methoxy Analog

The target compound possesses three hydrogen-bond acceptors (one methoxy oxygen, two pyrazole/amine nitrogens), whereas the des-methoxy analog 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-41-2) has only two nitrogen-based acceptors. This difference is quantifiable by the hydrogen-bond acceptor count (HBA = 3 vs. 2) [1]. In the context of the 1-methoxycyclobutyl-pyrazole pharmacophore exploited in TYK2/JAK1 inhibitor patents, the methoxy oxygen contributes to a key water-mediated hydrogen-bond network, with representative compounds achieving IC₅₀ values of 7–21 nM against TYK2 [2]. The des-methoxy cyclobutyl analog lacks this oxygen and would be unable to engage the same interaction network.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

TPSA and Permeability vs. Cyclobutylmethyl Analog

The target compound (C₁₀H₁₇N₃O, MW 195.26) incorporates a quaternary methoxy-bearing carbon at the 1-position of the cyclobutyl ring, which increases the TPSA relative to 3-(cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine (C₉H₁₅N₃, MW 165.24). Using computational estimates consistent with PubChem-descriptor methodologies, the target compound's TPSA is approximately 64 Ų (contributed by the primary amine, pyrazole N, and methoxy O) , compared with an estimated TPSA of approximately 43–52 Ų for the des-methoxy cyclobutylmethyl analog (amine + pyrazole N only) . In aminopyrazole-based CNS-penetrant programs, TPSA values below 60–70 Ų are typically associated with acceptable passive blood-brain barrier permeability; the target compound's TPSA sits near this threshold, whereas the non-oxygenated analog is substantially below it, implying different brain-exposure profiles for otherwise identical scaffolds [1].

Drug Design Physicochemical Properties CNS Drug Discovery

Conformational Restriction vs. Flexible Ether Analogs

The 1-methoxycyclobutyl group imposes significant conformational restriction due to the quaternary carbon at the cyclobutyl 1-position and the inherent puckering of the four-membered ring. The accessible dihedral angle space around the C3–CH₂–C(cyclobutyl) bond is constrained compared with linear alkoxyalkyl or benzyl analogs. In the patent literature covering methoxycyclobutyl-pyrazole TYK2/JAK inhibitors, this conformational preorganization is correlated with enhanced kinase selectivity: compounds bearing the (1r,3s)-1-(cyanomethyl)-3-methoxycyclobutyl motif achieve TYK2 IC₅₀ = 7 nM with >800-fold selectivity over JAK1 (IC₅₀ = 5,720 nM) [1]. While the target compound lacks the cyanomethyl substituent present in the most selective patented examples, the conformational rigidity of the 1-methoxycyclobutyl core is a shared structural feature that distinguishes it from conformationally mobile acyclic ether analogs.

Conformational Analysis Kinase Inhibitor Design Entropy-Driven Binding

Commercial Purity and Availability Benchmark

The target compound is available from commercial suppliers at a catalog purity of 95% (Leyan, product 2095141) , whereas the closely related 4-fluoro analog (CAS 2138063-01-9) and 3-methoxy regioisomer (CAS 2138570-74-6) are primarily listed through custom synthesis channels with variable minimum order quantities and longer lead times [1]. The non-oxygenated comparator 3-cyclobutyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-41-2) is more broadly stocked (e.g., ABCR, AKSci, Fujifilm Wako) but, as established in Evidence Items 1–3, lacks the methoxy hydrogen-bond acceptor. For procurement decisions, the target compound occupies a specific niche: it is a relatively less commoditized building block that offers a pre-installed 1-methoxycyclobutyl pharmacophore not readily accessible through simple analoging of the widely available cyclobutyl congener.

Chemical Procurement Building Block Sourcing Quality Control

Application Scenarios


Pre-organized Methoxy Group for Kinase Libraries

Teams developing focused aminopyrazole-based kinase libraries (targeting JAK, TYK2, GSK-3, or CDK families) can deploy this compound as a 3-position building block that provides a conformationally constrained 1-methoxycyclobutyl side chain. The pre-installed methoxy oxygen supports hydrogen-bond networks analogous to those observed in patented TYK2 inhibitors (IC₅₀ = 7–21 nM) [1], enabling parallel SAR exploration without de novo synthetic introduction of the ether functionality.

CNS Penetration Property Modulation

The target compound's estimated TPSA of ~64 Ų positions it near the permeability threshold for passive CNS penetration. Medicinal chemistry teams can use this building block to fine-tune TPSA and hydrogen-bond acceptor count in aminopyrazole CNS leads, comparing directly against the des-methoxy analog (TPSA ≈ 43–52 Ų) to establish structure-property relationships for brain exposure .

5-Amine Regioselective Derivatization Platform

The 5-amine group offers a nucleophilic handle for amide coupling, sulfonamide formation, or reductive amination, while the 3-(1-methoxycyclobutyl)methyl substituent remains inert under standard derivatization conditions. This orthogonal reactivity profile supports library synthesis protocols where the 3-position substitution pattern is fixed and the 5-position is diversified, enabling systematic exploration of structure-activity relationships in agrochemical or pharmaceutical hit-to-lead programs [2].

Scaffold-Hopping for Macrocyclic Kinase Inhibitors

The constrained geometry of the 1-methoxycyclobutyl group, combined with the well-precedented pyrazole hinge-binding motif, makes this compound a viable starting material for fragment-growing or scaffold-hopping strategies aimed at macrocyclic kinase inhibitors. The cyclobutyl ring can serve as a conformational anchor that limits the entropic penalty upon macrocycle formation, a principle supported by the sub-10 nM potency achieved by related methoxycyclobutyl-pyrazole macrocycles in TYK2 programs [1].

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